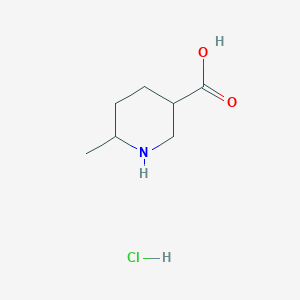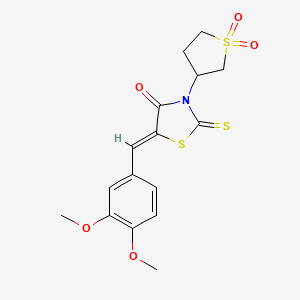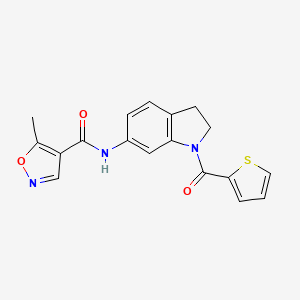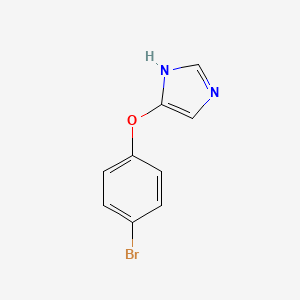![molecular formula C20H25N3OS B2588931 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207036-17-6](/img/structure/B2588931.png)
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine, also known as PAP-1, is a selective inhibitor of the enzyme P2X7 receptor. P2X7 receptor is a transmembrane protein that is involved in various physiological and pathological processes, including inflammation, pain, and autoimmune diseases. PAP-1 has been extensively studied for its potential therapeutic applications in these areas.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine involves the reaction of 4-(isobutylthio)pyrazolo[1,5-a]pyrazine with 4-butoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with a base to yield the final product.
Starting Materials
4-(isobutylthio)pyrazolo[1,5-a]pyrazine, 4-butoxyphenylboronic acid, palladium catalyst, base
Reaction
Step 1: 4-(isobutylthio)pyrazolo[1,5-a]pyrazine is reacted with 4-butoxyphenylboronic acid in the presence of a palladium catalyst to yield an intermediate product., Step 2: The intermediate product is treated with a base to yield the final product, 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine.
作用机制
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine selectively inhibits the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine can reduce inflammation and pain, as well as prevent tissue damage caused by excessive immune activation. 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has also been shown to modulate the activity of other ion channels and receptors, which may contribute to its therapeutic effects.
生化和生理效应
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, preventing the activation of immune cells, and inducing cancer cell death. 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine is its selectivity for the P2X7 receptor, which allows for specific targeting of this pathway without affecting other ion channels or receptors. 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine is also relatively stable and can be administered orally or intravenously. However, 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has some limitations, including its low solubility in water and potential off-target effects at high concentrations.
未来方向
There are several future directions for the research on 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine. One area of interest is the development of more potent and selective P2X7 receptor inhibitors, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the potential use of 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine in other diseases, such as Alzheimer's disease and Parkinson's disease, where inflammation and immune activation play a role. Furthermore, the combination of 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine with other drugs or therapies may enhance its therapeutic effects and reduce the risk of drug resistance.
科学研究应用
2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has shown promising results in reducing inflammation, pain, and tissue damage in animal models of arthritis, multiple sclerosis, and neuropathic pain. 2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has also been studied for its potential use in cancer therapy, as it can induce cancer cell death and enhance the effectiveness of chemotherapy.
属性
IUPAC Name |
2-(4-butoxyphenyl)-4-(2-methylpropylsulfanyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-4-5-12-24-17-8-6-16(7-9-17)18-13-19-20(25-14-15(2)3)21-10-11-23(19)22-18/h6-11,13,15H,4-5,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVDHNSGQXAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588849.png)
![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)
![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)
![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)
![1,3-Benzothiazol-6-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2588857.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)



![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)


![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)